molecular formula C10H15N3O6 B12397969 5-(Aminomethyl)uridine

5-(Aminomethyl)uridine

Cat. No.: B12397969
M. Wt: 273.24 g/mol
InChI Key: ZQVNMALZHZYKQM-WJZMDOFJSA-N
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Description

5-(Aminomethyl)uridine is a modified nucleoside analog derived from uridine, a naturally occurring nucleoside. This compound is characterized by the presence of an aminomethyl group at the 5-position of the uridine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)uridine typically involves the modification of uridine through a series of chemical reactionsThis can be achieved through the reaction of uridine with formaldehyde and ammonia under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or biotransformation processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted uridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-(Aminomethyl)uridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Methyluridine: Similar to 5-(Aminomethyl)uridine but with a methyl group at the 5-position.

    5-Carboxymethyluridine: Contains a carboxymethyl group at the 5-position.

    5-Formyluridine: Features a formyl group at the 5-position

Uniqueness: this compound is unique due to its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to other 5-substituted uridine analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and molecular biology .

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6+,7?,9-/m1/s1

InChI Key

ZQVNMALZHZYKQM-WJZMDOFJSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN

Origin of Product

United States

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